

A Technical Guide to the Molecular Structure and Bonding of Tetrahydrofuran (THF)

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Abstract: **Tetrahydrofuran** (THF), with the chemical formula C₄H₈O, is a pivotal heterocyclic ether widely utilized as a polar aprotic solvent and a precursor in polymer synthesis.[1][2] Its utility in industrial and laboratory settings, particularly in organometallic chemistry and for dissolving a broad range of compounds, stems directly from its unique molecular structure and bonding characteristics.[2][3] This technical guide provides an in-depth analysis of THF's molecular geometry, conformational dynamics, electronic structure, and the key experimental methodologies employed for its characterization. Quantitative structural and spectroscopic data are presented to offer a comprehensive resource for professionals in research and development.

Fundamental Molecular Properties

Tetrahydrofuran is a five-membered cyclic ether, also known as oxolane.[1][2] It is a colorless, water-miscible organic liquid with a low viscosity and an ether-like odor.[1] Its fundamental properties are summarized below.



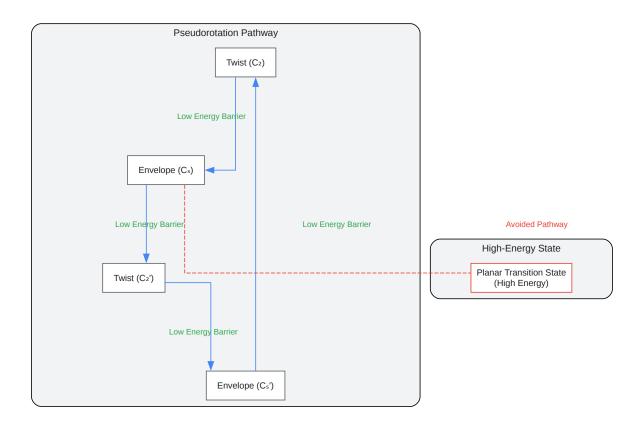
Property	Value	Reference	
Molecular Formula	C4H8O	[1]	
Molecular Weight	72.11 g/mol	[1]	
CAS Number	109-99-9	[1]	
Density	0.8876 g/cm³ (at 20 °C)	[1]	
Boiling Point	66 °C (151 °F)	[1]	
Melting Point	-108.4 °C (-163.1 °F)	[1]	
Dipole Moment	1.63 D (gas)	[1]	

Molecular Geometry and Conformational Dynamics

Contrary to a simplified planar representation, the five-membered ring of THF is puckered. This non-planar structure is not static; the molecule undergoes a low-energy conformational change known as pseudorotation. This process involves out-of-plane ring-puckering vibrations where the phase of the puckering effectively rotates around the ring, allowing the molecule to interconvert between various conformations without passing through a high-energy planar state.

The two principal conformations in the pseudorotation pathway are the "envelope" form, which possesses C_s symmetry, and the "twist" (or "half-chair") form, which has C₂ symmetry.[4] The energy barrier between these conformations is very low, leading to a highly flexible and dynamic structure at room temperature. While there has been considerable scientific discussion, evidence from gas-phase electron diffraction suggests a dynamic equilibrium with significant populations of multiple conformations.[4]





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Figure 1: Pseudorotation pathway of THF.

The precise geometric parameters of THF have been determined in the gas phase using electron diffraction, providing definitive data on its bond lengths and angles.[4]

Table 1: Structural Parameters of Gaseous **Tetrahydrofuran** Data obtained from gas-phase electron diffraction experiments.[4]



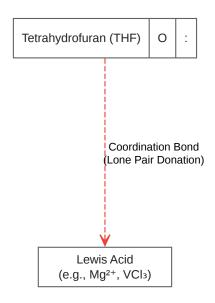
Parameter	Bond/Angle	Value (with uncertainty)
Bond Lengths	r(C-O)	1.428 (0.003) Å
r(C-C)	1.538 (0.003) Å	
r(C-H)	1.110 (0.005) Å	_
Bond Angles	∠C-O-C	106.2° (0.4°) (C _s model)
∠0-C-C	105.0° (0.1°) (C _s model)	
ZH-C-H	108.0° (assumed)	_

Bonding and Electronic Structure

The bonding in THF consists of covalent sigma (σ) bonds between carbon-carbon, carbon-hydrogen, and carbon-oxygen atoms. The key to THF's chemical behavior lies with the oxygen atom, which possesses two lone pairs of electrons. These non-bonding electrons make the oxygen atom a region of high electron density, rendering it a Lewis base.

This Lewis basicity allows THF to act as a ligand, forming coordination complexes with various Lewis acids, such as metal cations.[1][5] This coordinating ability is fundamental to its role as a solvent in reactions involving organometallic reagents, like Grignard reagents, where THF molecules solvate the magnesium center, stabilizing the reagent and facilitating the reaction.[5]





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Figure 2: THF acting as a Lewis base.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of THF. The molecule's symmetry results in a relatively simple spectrum for each technique.

Table 2: Key Spectroscopic Data for Tetrahydrofuran



Spectroscopy Type	Parameter	Chemical Shift / Wavenumber	Assignment	Reference(s)
¹ H NMR	Chemical Shift (δ)	~ 1.73 - 1.8 ppm	Protons on C3, C4 (β-protons)	[6][7]
Chemical Shift (δ)	~ 3.58 - 3.7 ppm	Protons on C2, C5 (α -protons)	[6][7]	
¹³ C NMR	Chemical Shift (δ)	~ 25.4 ppm	C3, C4 (β- carbons)	[6]
Chemical Shift (δ)	~ 67.6 ppm	C2, C5 (α- carbons)	[6]	
Infrared (IR)	Wavenumber (cm ⁻¹)	2858 - 2974 cm ⁻¹	C-H stretching vibrations	[2][3]
Wavenumber (cm ⁻¹)	~ 1459 cm ⁻¹	C-H bending (scissoring)	[2]	
Wavenumber (cm ⁻¹)	~ 1066 cm ⁻¹	C-O-C asymmetric stretching	[2][3]	_
Wavenumber (cm ⁻¹)	~ 908 cm ⁻¹	Ring deformation / C-H bending	[2]	_

- Nuclear Magnetic Resonance (NMR): Due to the molecule's symmetry (on the NMR timescale), all four protons adjacent to the oxygen (α-protons) are equivalent, as are the four β-protons. This results in two distinct signals in the ¹H NMR spectrum.[7] Similarly, the two α-carbons and two β-carbons each produce a single signal in the ¹³C NMR spectrum.[6]
- Infrared (IR) Spectroscopy: The IR spectrum of THF is dominated by strong absorptions corresponding to C-H stretching and a very characteristic strong C-O-C ether stretch.[2][3]

Experimental Determination of Structure

The definitive gas-phase structure of THF was determined using Gas-Phase Electron Diffraction (GED). This technique is ideal for determining the geometry of free molecules,

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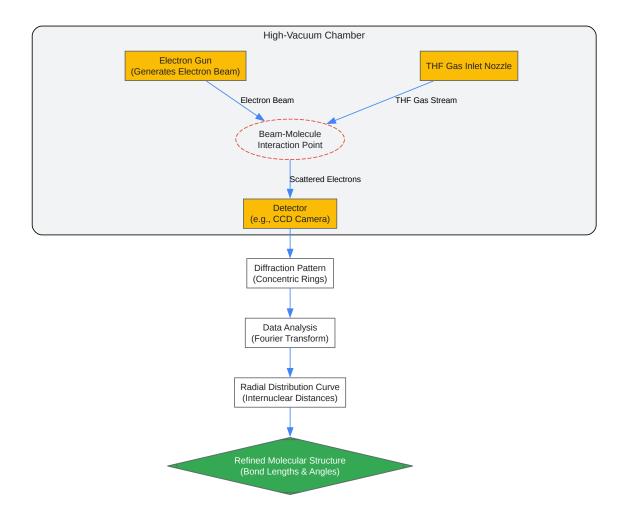




unaffected by intermolecular forces present in liquid or solid states.[8]

- Sample Preparation and Introduction: A purified, volatile sample of **tetrahydrofuran** is placed in a reservoir. It is then introduced as a gaseous stream through a fine nozzle (typically 0.2 mm diameter) into a high-vacuum diffraction chamber (e.g., 10⁻⁷ mbar).[8]
- Electron Beam Generation and Interaction: A high-energy, monochromatic beam of electrons (accelerated by several thousand volts) is generated by an electron gun. This beam is focused to intersect the effusing gas stream at a right angle.[8]
- Scattering Event: The electrons in the beam are scattered by the electrostatic potential of the atoms within the THF molecules. Since the molecules are randomly oriented in the gas phase, the scattering pattern is isotropic.
- Detection: The scattered electrons form a diffraction pattern of concentric rings, which is captured by a detector, such as a photographic plate or a modern CCD/CMOS detector. A rotating sector may be used in front of the detector to compensate for the steep decline in scattering intensity at higher angles.[8]
- Data Analysis and Structure Refinement:
 - The 2D diffraction pattern is converted into a 1D plot of scattering intensity versus the scattering angle (or momentum transfer, s).
 - The experimental molecular scattering intensity is isolated by subtracting the atomic scattering background.
 - A Fourier transform of the molecular scattering data yields a radial distribution curve (RDC), which shows peaks corresponding to the different internuclear distances in the molecule.
 - A theoretical model of the molecule's geometry (bond lengths, angles, and torsional angles) is refined by fitting the calculated scattering pattern to the experimental data until the best agreement is achieved.[8]





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Figure 3: Experimental workflow for Gas-Phase Electron Diffraction.

Conclusion

The molecular structure of **tetrahydrofuran** is characterized by a non-planar, puckered five-membered ring that undergoes dynamic pseudorotation. Its bonding is defined by strong covalent bonds and, most critically, the Lewis basicity of its oxygen atom, which dictates its powerful solvating properties and ability to form coordination complexes. This detailed understanding of THF's structure, quantified by techniques like gas-phase electron diffraction and characterized by spectroscopy, is essential for its effective application in chemical synthesis, polymer science, and drug development.



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